REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13][C:14]3[CH:23]=[CH:22][C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=3)[CH:8]=2)[N:3]=1.[Mn]([O-])(=O)(=O)=[O:25].[K+].[OH2:30]>C(O)(=O)C>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([C:14]3[CH:23]=[CH:22][C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=3)(=[O:25])=[O:30])[CH:8]=2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=C(C=C2C(=N1)N)SC1=CC2=CC=CC=C2C=C1
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for about 18 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon completion of addition
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Type
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FILTRATION
|
Details
|
After this time, the reaction mixture was filtered through diatomaceous earth
|
Type
|
ADDITION
|
Details
|
by adding an excess amount of concentrated ammonium hydroxide
|
Type
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FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
WASH
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Details
|
was washed in turn with water, methanol, and acetone
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Type
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STIRRING
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Details
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The precipitate was stirred in hot N,N-dimethylformamide
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon
|
Type
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FILTRATION
|
Details
|
The mixture was filtered hot
|
Type
|
FILTRATION
|
Details
|
The residue collected by the filtration
|
Type
|
STIRRING
|
Details
|
was again stirred with hot N,N-dimethylformamide
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
poured into 500 grams of ice
|
Type
|
FILTRATION
|
Details
|
The resultant solid was collected by filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=C(C=C2C(=N1)N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |